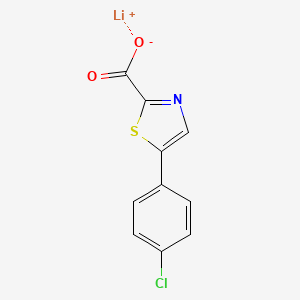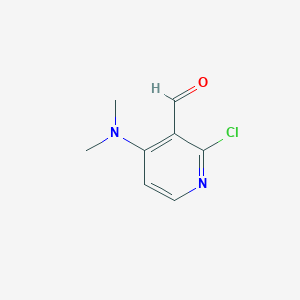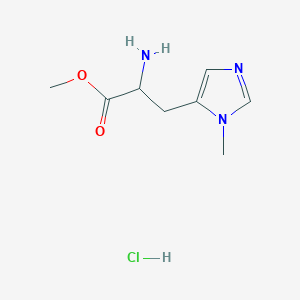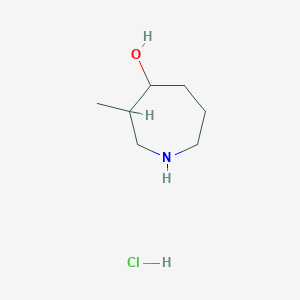
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Übersicht
Beschreibung
The compound is a lithium salt of a carboxylate containing a thiazole ring and a 4-chlorophenyl group . Thiazoles are aromatic heterocycles, and the presence of the carboxylate group suggests that this compound might have acidic properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-chlorophenyl lithium, a compound with a similar structure, can react with sulfur nucleophiles to form various sulfides .Wissenschaftliche Forschungsanwendungen
Structural and Transport Properties
Lithium-containing NASICON-structured materials are explored for their promising role as solid-state Li-ion conductors in electrochemical energy storage devices. These materials demonstrate high conductivity and mobility of charge carriers, which are essential for the efficiency of lithium-ion batteries (Rossbach, Tietz, & Grieshammer, 2018).
Electrode-Electrolyte Solution Interactions
Research on the interactions between cathode materials and electrolyte solutions in lithium-ion batteries reveals critical insights into the stability and performance of these batteries. Studies focus on surface chemistry and the potential dissolution of transition metal ions from cathode materials, which influence the active mass and electrode kinetics (Aurbach et al., 2007).
Exploitation of Lithium Resources
The extraction, separation, and recovery of lithium from mineral and brine resources are crucial for sustaining the supply chain of lithium for battery production. This involves technological and chemical methodologies to process lithium resources efficiently, highlighting the economic importance of lithium (Choubey et al., 2016).
Anode Materials for Lithium-ion Batteries
Ti2Nb2xO4+5x anode materials are reviewed for their high specific capacities, safety, and cycling stability, offering potential improvements for lithium-ion batteries used in electric vehicles. The review covers research history, characteristics, working mechanisms, and modifications to enhance performance (Hu et al., 2018).
Coordination Chemistry
The coordination chemistry of lithium ion explores its roles in various applications, emphasizing the structural aspects of lithium complexes. This includes bond lengths, geometry, coordination numbers, and solvent effects, which are integral to understanding lithium's interaction with ligands ([Oslher et al., 1991](https://consensus.app/papers/coordination-chemistry-lithium-crystal-molecular-oslher/5d 197853d6eb50eaa491e7baf426db90/?utm_source=chatgpt)).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Substances that block the action of neurotransmitters at synapses in the central and peripheral nervous system often inhibit the parasympathetic nervous system by selectively blocking the binding of neurotransmitters to their receptor in nerve cells .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have shown improved kinetic solubilities and were metabolically stable in vitro .
Result of Action
Similar compounds have shown inhibitory activity against various viruses .
Eigenschaften
IUPAC Name |
lithium;5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOQVIGJYDXQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=CN=C(S2)C(=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClLiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)

![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)





![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)

